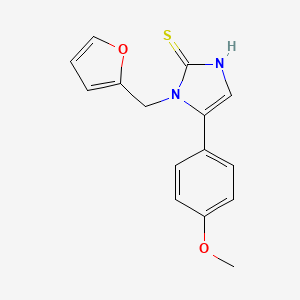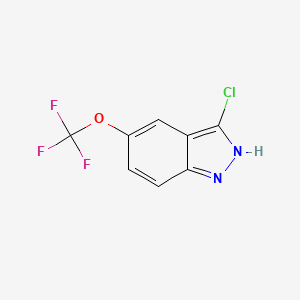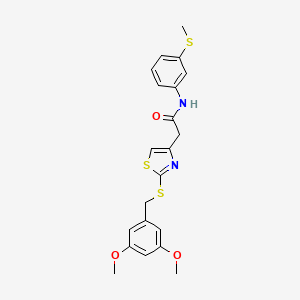![molecular formula C14H16F3N5O B2454808 1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034381-09-2](/img/structure/B2454808.png)
1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . Various synthetic approaches have been developed for the synthesis of triazolothiadiazine and its derivatives . The synthesis often involves the use of sulfur tetrafluoride and trihalomethyl compounds .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered aromatic azole chain, which contains two carbon and three nitrogen atoms . The triazole nucleus is a key structural component in this compound .Aplicaciones Científicas De Investigación
Anticancer Activity
Triazole derivatives, including the compound , have shown promising anticancer activity . They can inhibit the growth of cancer cells and have potential for development into effective anticancer drugs.
Antimicrobial Activity
Triazole compounds have demonstrated significant antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them potential candidates for new antimicrobial agents.
Analgesic and Anti-inflammatory Activity
These compounds have also been found to possess analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation.
Antioxidant Activity
Triazole derivatives can act as antioxidants . They have the ability to neutralize harmful free radicals in the body, which can help prevent various diseases.
Antiviral Activity
The antiviral properties of triazole compounds make them potential candidates for the development of new antiviral drugs .
Enzyme Inhibition
Triazole derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This enzyme inhibition activity has potential applications in the treatment of various diseases.
Antitubercular Agents
Triazole compounds have shown potential as antitubercular agents . They could be used in the development of new drugs for the treatment of tuberculosis.
MET Kinase Inhibition
The compound “1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide” has been reported to demonstrate nanomolar inhibition of MET kinase activity . This suggests potential applications in the treatment of diseases where MET kinase is implicated.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and survival, making them important targets for cancer therapies .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to them and preventing their normal function . This can lead to a decrease in the signaling pathways that promote cell growth and survival .
Biochemical Pathways
The inhibition of c-met/vegfr-2 kinases can affect multiple signaling pathways involved in cell growth, survival, and angiogenesis . The downstream effects of these changes can include reduced tumor growth and metastasis .
Pharmacokinetics
The presence of a trifluoromethyl group in similar compounds has been noted to significantly improve the physicochemical and pharmacological properties of the parent molecules .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines . They can also induce apoptosis and inhibit cell growth in a dose-dependent manner .
Propiedades
IUPAC Name |
1-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O/c1-21-6-2-3-10(21)13(23)18-7-12-20-19-11-5-4-9(8-22(11)12)14(15,16)17/h2-3,6,9H,4-5,7-8H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWYETKMMBCHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2454726.png)

amine](/img/structure/B2454728.png)
![(8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B2454729.png)
![2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2454730.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2454732.png)
![2-(3-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2454733.png)
![3-[[2-(6-Methoxy-3-benzofuranyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B2454734.png)

![11-(2-Cyclopropylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2454738.png)

![6-(2,4-Dimethoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2454745.png)
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2454746.png)
